molecular formula C19H29NO5 B13137106 (2S,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate

(2S,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate

Cat. No.: B13137106
M. Wt: 351.4 g/mol
InChI Key: SPLPFQRVJYHJLF-DZGCQCFKSA-N
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Description

(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate typically involves multiple steps. One common method starts with the amino acid precursor, which undergoes esterification to introduce the ethyl ester group. The tert-butoxycarbonyl group is then introduced to protect the amino group.

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Free amines

Scientific Research Applications

(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Ethyl4-amino-5-(4-hydroxyphenyl)-2-methylpentanoate: Lacks the Boc protecting group.

    (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)-2-methylpentanoate: Features a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the Boc protecting group in (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate makes it unique compared to similar compounds. This protecting group allows for selective reactions and enhances the compound’s stability during synthesis .

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C19H29NO5/c1-6-24-17(22)13(2)11-15(20-18(23)25-19(3,4)5)12-14-7-9-16(21)10-8-14/h7-10,13,15,21H,6,11-12H2,1-5H3,(H,20,23)/t13-,15+/m0/s1

InChI Key

SPLPFQRVJYHJLF-DZGCQCFKSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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